![molecular formula C14H16N4S B5546964 5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546964.png)

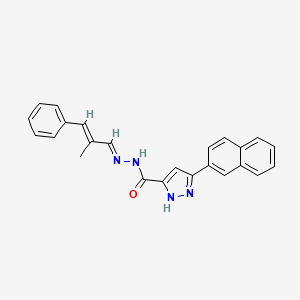

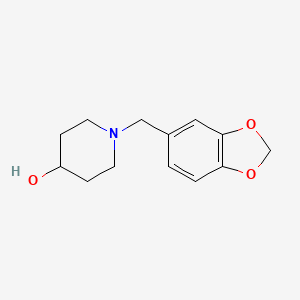

5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to the class of 1,2,4-triazole derivatives, which are known for their versatile chemical properties and applications in various fields, including medicinal chemistry and materials science. These compounds have attracted attention due to their potential biological activities and unique chemical reactivity.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of triazole-thiols with various electrophiles. For example, Maliszewska-Guz et al. (2005) discuss the cyclization of 4-methyl-4H-1,2,4-triazole-3-thiol derivatives to form new triazole and thiadiazole compounds with potential pharmacological properties (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized using spectroscopic and X-ray diffraction techniques. For instance, the crystal structure analysis of certain triazole compounds reveals strong intermolecular hydrogen bonding and planar geometric configurations, contributing to their stability and reactivity (Şahin et al., 2014).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including condensation with aldehydes to form Schiff bases, which are important intermediates in organic synthesis. These reactions are influenced by the electron-donating and withdrawing groups present in the triazole ring, affecting the compound's reactivity (Zozulynets et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

Compounds structurally related to the target chemical have been synthesized and evaluated for various pharmacological activities. For instance, a study involved the synthesis of 4-[(4-aryl)methylidene]amino-2-(substituted-4-ylmethyl)-5-{1-[4-(2-methylpropyl)phenyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives from ibuprofen by a three-component Mannich reaction. These compounds were screened for anti-inflammatory, analgesic, antibacterial, and antifungal activities, with some exhibiting promising anti-inflammatory and analgesic properties (Sujith et al., 2009).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and assessed for their antimicrobial efficacy. For instance, derivatives synthesized from various ester ethoxycarbonylhydrazones with primary amines showed good to moderate activities against test microorganisms, indicating potential applications in combating microbial infections (Bektaş et al., 2010).

Antioxidative Activity

A series of S-substituted derivatives of 1,2,4-triazole-5-thiones was synthesized and evaluated for free radical scavenging activity. Notably, one compound exhibited excellent antioxidant activity, suggesting potential applications in oxidative stress management (Tumosienė et al., 2014).

Corrosion Inhibition

Schiff’s bases of pyridyl substituted triazoles have been investigated as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies indicate the potential utility of triazole derivatives in protecting metals from corrosion, essential for extending the lifespan of metal structures and components (Ansari et al., 2014).

Anticancer Evaluation

Some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives were synthesized and evaluated for their anticancer activity against a panel of 60 cell lines derived from various cancer types. This research highlights the potential of triazole derivatives in the development of new anticancer drugs (Bekircan et al., 2008).

Eigenschaften

IUPAC Name |

3-ethyl-4-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4S/c1-3-13-16-17-14(19)18(13)15-10-11(2)9-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,17,19)/b11-9-,15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLVTUMJELRASM-LFHBGGBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1N=CC(=CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NNC(=S)N1/N=C/C(=C\C2=CC=CC=C2)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197611 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-ethyl-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5546903.png)

![methyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B5546909.png)

![N'-(2,3-dichlorobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5546923.png)

![N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546927.png)

![5-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-2-furamide hydrochloride](/img/structure/B5546946.png)

![4-methyl-2-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5546956.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5546965.png)

![5-(4-methoxyphenyl)-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5546969.png)